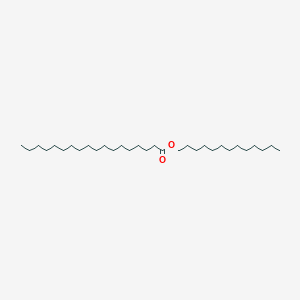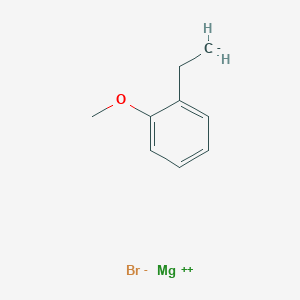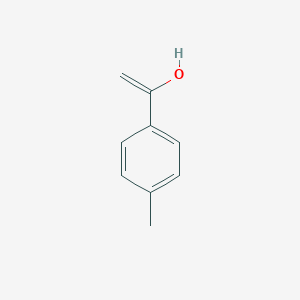
1-(4-Methylphenyl)ethenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-Hydroxy-4-methylstyrene is an organic compound with the molecular formula C9H10O It is a derivative of styrene, characterized by the presence of a hydroxyl group (-OH) and a methyl group (-CH3) attached to the aromatic ring
準備方法
Synthetic Routes and Reaction Conditions
Alpha-Hydroxy-4-methylstyrene can be synthesized through several methods. One common approach involves the hydroxylation of 4-methylstyrene using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions, with the hydroxyl group being introduced at the para position relative to the methyl group.
Industrial Production Methods
In industrial settings, alpha-Hydroxy-4-methylstyrene is often produced as a byproduct of the cumene process, which is primarily used for the production of phenol and acetone. The process involves the oxidation of cumene to cumene hydroperoxide, followed by acid-catalyzed cleavage to yield phenol and acetone. During this process, alpha-Hydroxy-4-methylstyrene can be recovered and purified for further use .
化学反応の分析
Types of Reactions
Alpha-Hydroxy-4-methylstyrene undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-methylbenzaldehyde or 4-methylbenzoic acid.
Reduction: The compound can be reduced to form 4-methylstyrene by removing the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate the substitution of the hydroxyl group.
Major Products Formed
Oxidation: 4-methylbenzaldehyde, 4-methylbenzoic acid
Reduction: 4-methylstyrene
Substitution: Various substituted derivatives depending on the reagent used
科学的研究の応用
Alpha-Hydroxy-4-methylstyrene has several applications in scientific research:
Biology: The compound is studied for its potential use in drug delivery systems and as a building block for biologically active molecules.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of pharmaceuticals and therapeutic agents.
作用機序
The mechanism of action of alpha-Hydroxy-4-methylstyrene involves its ability to undergo various chemical transformations due to the presence of the hydroxyl and methyl groups. These functional groups influence the compound’s reactivity and interactions with other molecules. The hydroxyl group can participate in hydrogen bonding, while the methyl group can affect the compound’s steric and electronic properties. These interactions play a crucial role in the compound’s behavior in different chemical and biological systems .
類似化合物との比較
Similar Compounds
Alpha-Methylstyrene: Similar in structure but lacks the hydroxyl group, making it less reactive in certain chemical reactions.
4-Methylstyrene: Similar but lacks the hydroxyl group, resulting in different chemical properties and reactivity.
4-Hydroxybenzaldehyde: Contains a hydroxyl group but lacks the methyl group, leading to different applications and reactivity.
Uniqueness
Alpha-Hydroxy-4-methylstyrene is unique due to the presence of both hydroxyl and methyl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry .
特性
IUPAC Name |
1-(4-methylphenyl)ethenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-7-3-5-9(6-4-7)8(2)10/h3-6,10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYSAWDBBSUQBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50451104 |
Source


|
| Record name | Benzenemethanol,4-methyl-a-methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50451104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114915-58-1 |
Source


|
| Record name | Benzenemethanol,4-methyl-a-methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50451104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
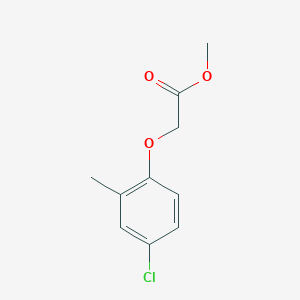
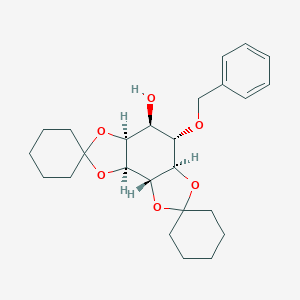
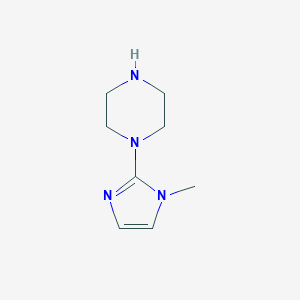
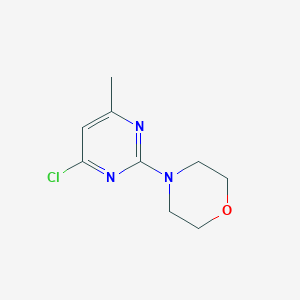
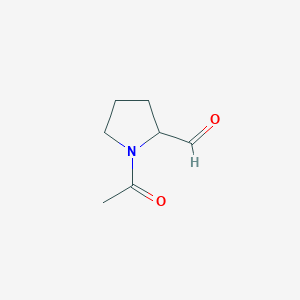
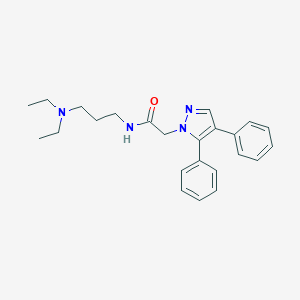
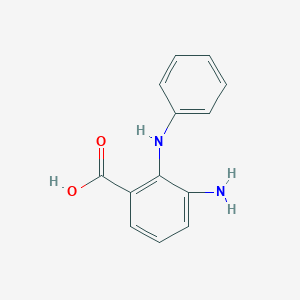
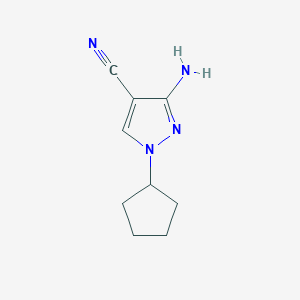
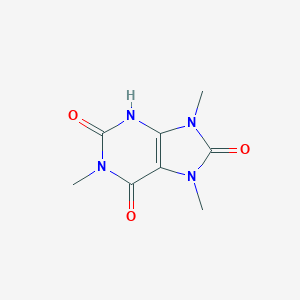
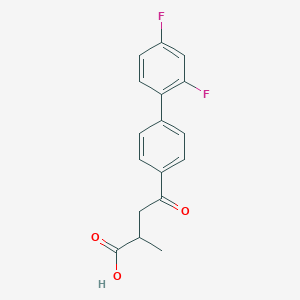
![(2R)-3-[[(2R)-2-carboxy-2-(1,3-dioxoisoindol-2-yl)ethyl]disulfanyl]-2-(1,3-dioxoisoindol-2-yl)propanoic acid](/img/structure/B55730.png)
